![molecular formula C25H36O4 B14751889 (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic molecule with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The synthetic route may start with the cyclization of simpler precursors under specific conditions, followed by the addition of methyl and carboxylic acid groups through controlled reactions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is used as a model compound to study complex reaction mechanisms and to develop new synthetic methodologies. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
In biology, this compound may be investigated for its potential biological activity. Researchers may study its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable compounds or as a component in specialized materials.
Mécanisme D'action
The mechanism of action of (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, altering their activity and affecting cellular pathways. The compound’s structure allows it to fit into specific binding sites, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid include other tetracyclic molecules with similar functional groups. Examples may include:
- This compound analogs with different substituents.
- Other tetracyclic carboxylic acids with varying degrees of methylation and functionalization.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H36O4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18-,19-,20+,23+,24-,25+/m0/s1 |
Clé InChI |
HCVOJPQEMAKKFV-NJZODYAQSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C |
SMILES canonique |
CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
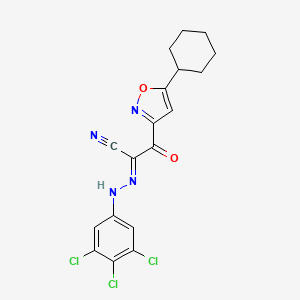
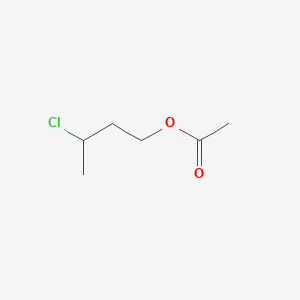
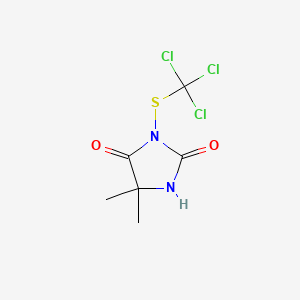
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
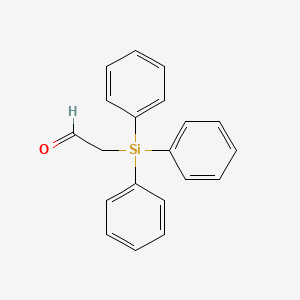
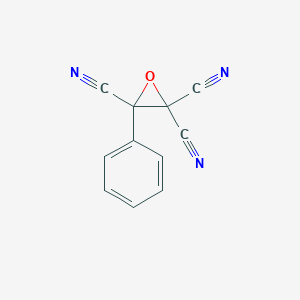
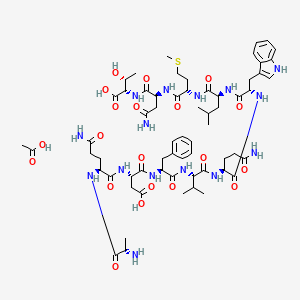
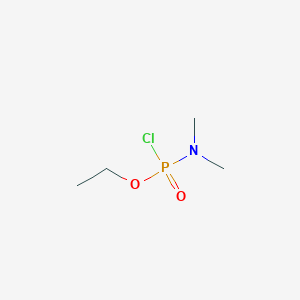
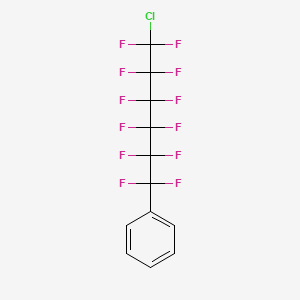
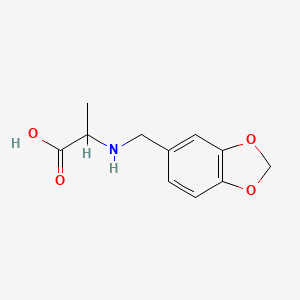


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
